2-Bromo-2-methylcyclopropane-1-carbaldehyde
Overview
Description
2-Bromo-2-methylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H7BrO. It is a cyclopropane derivative where a bromine atom and a methyl group are attached to the same carbon atom, and an aldehyde group is attached to the adjacent carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-methylcyclopropane-1-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of 2-methylcyclopropane-1-carbaldehyde. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 2-Bromo-2-methylcyclopropane-1-carboxylic acid.
Reduction: 2-Bromo-2-methylcyclopropane-1-methanol.
Substitution: 2-Hydroxy-2-methylcyclopropane-1-carbaldehyde (when using hydroxide ions).
Scientific Research Applications
2-Bromo-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-2-methylcyclopropane-1-carbaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The aldehyde group can participate in various reactions, such as nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of an alcohol or other derivatives.
Comparison with Similar Compounds
2-Bromo-2-methylcyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:
2-Chloro-2-methylcyclopropane-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
2-Bromo-2-ethylcyclopropane-1-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s steric and electronic properties.
2-Bromo-2-methylcyclopropane-1-methanol: The aldehyde group is reduced to a primary alcohol, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a bromine atom, a methyl group, and an aldehyde group on a cyclopropane ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
2-Bromo-2-methylcyclopropane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 179.01 g/mol
This compound features a cyclopropane ring with a bromine substituent and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition of growth:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using an in vitro model involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound significantly reduced nitric oxide (NO) production, a marker of inflammation:
Concentration (µM) | NO Production (µM) |
---|---|
Control | 25.0 |
10 | 20.0 |
50 | 15.0 |
100 | 10.0 |
This dose-dependent reduction in NO levels highlights the compound's potential as an anti-inflammatory agent.
Anticancer Properties
In a preliminary investigation into the anticancer effects of this compound, it was found to induce apoptosis in human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates:
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
HeLa | 15 | 40 |
MCF-7 | 25 | 35 |
A549 | 30 | 30 |
These findings suggest that the compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The bromine atom may facilitate halogen bonding, enhancing binding affinity to enzymes or receptors involved in microbial growth, inflammation, and cancer progression.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of cyclopropanecarbaldehyde, including variations with different substituents. These derivatives were tested for their biological activities, revealing that modifications to the bromine substituent significantly influenced their efficacy against microbial strains and cancer cells.
Properties
IUPAC Name |
2-bromo-2-methylcyclopropane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-5(6)2-4(5)3-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOOUUOWYSFVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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